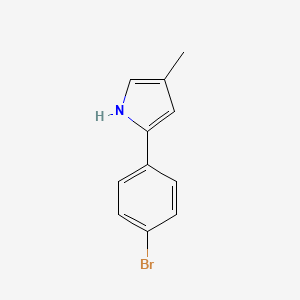

2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4-methyl-1H-pyrrole |

InChI |

InChI=1S/C11H10BrN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |

InChI Key |

HSJXDYCMAOYGNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl 4 Methyl 1h Pyrrole and Its Structural Analogues

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation

The synthesis of the pyrrole ring, a fundamental heterocyclic motif, has been achieved through several named reactions that have stood the test of time. These classical methods, along with their modern variants, provide robust pathways to the core structure of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

Paal-Knorr Condensation and Variants for Pyrrole Core Synthesis

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com The reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole. pharmaguideline.comuctm.edu For the synthesis of the N-unsubstituted 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, the requisite precursor would be 1-(4-bromophenyl)-4-methylpentane-1,4-dione, which would be treated with an ammonia source like ammonium (B1175870) hydroxide (B78521) or ammonium acetate. wikipedia.org

The mechanism, elucidated by V. Amarnath, involves an initial attack by the amine on a protonated carbonyl group to form a hemiaminal. wikipedia.orguctm.edu A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to form the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The ring-formation step is generally considered the rate-determining step. alfa-chemistry.com

While the classical approach often requires harsh conditions, such as prolonged reflux in acid, numerous modifications have been developed to improve yields and broaden the substrate scope. uctm.edualfa-chemistry.com These contemporary variants often employ milder catalysts and conditions.

| Method | Reactants | Key Features | Relevance to Target Compound |

| Classical Paal-Knorr | 1,4-Diketone, Ammonia/Primary Amine | Acid-catalyzed condensation; versatile for many substitution patterns. wikipedia.orgpharmaguideline.com | Direct synthesis from 1-(4-bromophenyl)-4-methylpentane-1,4-dione and ammonia. |

| Lewis Acid Catalysis | 1,4-Diketone, Amine | Metal triflates (e.g., Bi(OTf)₃) can catalyze the reaction, sometimes in solvent-free media. taylorandfrancis.com | Offers milder conditions and potentially higher yields. |

| Microwave-Assisted | 1,4-Diketone, Amine | Significantly reduces reaction times. | Provides a more rapid and efficient synthesis. |

| Ionic Liquid Media | 1,4-Diketone, Amine | Can serve as both solvent and catalyst, facilitating catalyst recovery and reuse. taylorandfrancis.com | A "green chemistry" approach to the synthesis. |

This table provides a comparative overview of different Paal-Knorr synthesis variants.

Knorr Pyrrole Synthesis and its Mechanistic Adaptations

The Knorr pyrrole synthesis, reported by Ludwig Knorr in 1884, is another widely used method that involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.orgsynarchive.com The reaction is typically catalyzed by zinc and acetic acid and can proceed at room temperature. wikipedia.org

A significant challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily self-condense. wikipedia.org To circumvent this, they are almost always prepared in situ. A common approach is the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.orgyoutube.com The freshly generated α-amino-ketone then reacts with the β-ketoester present in the reaction mixture to form the pyrrole.

The mechanism involves the formation of an enamine from the β-ketoester and an imine from the α-amino-ketone, followed by a condensation reaction, cyclization, and subsequent dehydration to yield the final pyrrole product. This method is particularly effective for producing pyrroles with electron-withdrawing groups, such as esters, which can be subsequently modified.

Hantzsch Pyrrole Synthesis and Related Cyclization Strategies

The Hantzsch pyrrole synthesis provides a versatile route to substituted pyrroles through the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. pharmaguideline.comwikipedia.org This multicomponent reaction is a powerful tool for building complex pyrrole structures. taylorandfrancis.com

The reaction mechanism begins with the formation of an enamine intermediate from the reaction between the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The subsequent steps involve an intramolecular nucleophilic attack to form the five-membered ring, followed by dehydration to yield the substituted pyrrole. wikipedia.orgquimicaorganica.org The Hantzsch synthesis is particularly valuable as it allows for the assembly of highly functionalized pyrroles from readily available starting materials. scribd.com

Functionalization Strategies for Bromophenyl and Methyl Substituents

Once the core 2-(aryl)-4-methyl-1H-pyrrole structure is established, the bromine atom on the phenyl ring serves as a versatile handle for further molecular elaboration. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. Additionally, direct C-H functionalization offers modern, atom-economical alternatives for modifying both the phenyl and pyrrole rings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi) for Bromine Functionalization

Palladium-catalyzed cross-coupling reactions have transformed organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. jocpr.comnobelprize.org The bromo-substituent on the 2-phenyl group of the target molecule is an ideal substrate for these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net It is renowned for its mild reaction conditions and high tolerance of various functional groups, making it exceptionally useful in pharmaceutical synthesis. jocpr.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction is a powerful method for creating new carbon-carbon bonds by vinylating the aryl ring. researchgate.netmdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org It uniquely requires both a palladium catalyst and a copper(I) co-catalyst, along with an amine base. wikipedia.orgorganic-chemistry.org This method is invaluable for introducing alkyne functionalities into the molecule.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. nobelprize.org It is known for its high reactivity and broad substrate scope, effectively coupling with a wide range of aryl bromides. mit.edunih.govacs.org

| Reaction Name | Coupling Partner | Typical Catalysts | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl, Aryl-Vinyl |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) complex, Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt, Base | Aryl-Alkynyl |

| Negishi | Organozinc Reagent (e.g., R-ZnX) | Pd(0) or Pd(II) complex | Aryl-Aryl, Aryl-Alkyl, Aryl-Vinyl |

This table summarizes key aspects of major palladium-catalyzed cross-coupling reactions applicable to the functionalization of the 4-bromophenyl group.

Direct C-H Functionalization on Pyrrole and Phenyl Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic rings, avoiding the need for pre-functionalized substrates. tohoku.ac.jp These methods can be applied to both the pyrrole and phenyl rings of the target molecule, though regioselectivity is a critical consideration.

The pyrrole ring is a π-excessive heterocycle, making it susceptible to electrophilic attack, which typically occurs at the C2 (α) position. researchgate.net However, with the C2 position blocked in the target compound, functionalization would be directed to other positions. Catalyst control can be used to achieve otherwise difficult β-selective (C3 or C4) arylations. acs.org

For the phenyl ring, C-H functionalization often relies on the use of a directing group to achieve regioselectivity. researchgate.netnih.gov For instance, a directing group attached to the pyrrole nitrogen could guide a transition metal catalyst to activate a specific C-H bond on the adjacent phenyl ring, allowing for controlled introduction of new functional groups. nih.govmdpi.com These advanced methods represent the cutting edge of synthetic strategy, offering streamlined routes to complex analogues. researchgate.net

Regioselective Installation of Methyl Groups

Achieving the specific substitution pattern of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole requires precise control over the placement of the methyl group at the C4 position. Several classical and modern synthetic methods allow for such regioselectivity.

The Paal-Knorr synthesis is a foundational method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. acs.orgrsc.org To obtain a 4-methyl substituted pyrrole, the corresponding 1,4-diketone precursor bearing a methyl group at the appropriate position is required. The reaction is highly versatile, accommodating a wide range of substituents. acs.org Typically, the condensation is performed under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. researchgate.net

Another powerful method is the Barton-Zard reaction , which constructs the pyrrole ring from a nitroalkene and an α-isocyanoacetate under basic conditions. nih.gov The regiochemistry of the final pyrrole is dictated by the substitution pattern of the initial reactants. By selecting a nitroalkene with a methyl group at the β-position, one can direct the installation of a methyl group at the C4-position of the resulting pyrrole. The mechanism proceeds through a sequence of Michael addition, 5-endo-dig cyclization, and subsequent elimination of the nitro group to afford the aromatic pyrrole ring. nih.gov

More contemporary methods, such as the titanium-catalyzed [2 + 2 + 1] cycloaddition, offer alternative routes. This strategy can produce 2-boryl substituted pyrroles, which are versatile intermediates for subsequent cross-coupling reactions, like the Suzuki coupling, to introduce aryl groups at the C2 position. researchgate.net This provides a modular approach to synthesizing 2-aryl-4-methylpyrroles.

Table 1: Comparison of Key Methodologies for Regioselective Pyrrole Synthesis

| Methodology | Key Reactants | Conditions | Regiocontrol |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary Amine | Neutral or weakly acidic, heating | Depends on substitution of the 1,4-dicarbonyl precursor. acs.orgrsc.org |

| Barton-Zard Reaction | Nitroalkene, α-Isocyanoacetate | Basic | Depends on substitution of the nitroalkene and isocyanide. nih.gov |

| [2+2+1] Cycloaddition | Alkynes, Isocyanides, Ti-catalyst | Catalytic | Provides functionalized pyrroles for further elaboration (e.g., arylation). researchgate.net |

Multi-Component Reaction (MCR) Approaches to Substituted Pyrroles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and operational steps. acs.org Several MCRs are well-suited for the synthesis of polysubstituted pyrroles.

The Hantzsch pyrrole synthesis is a classic MCR that involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. researchgate.net This three-component condensation provides a direct route to highly substituted pyrroles. researchgate.net The specific substitution pattern of the target compound can be achieved by carefully selecting the starting materials; for instance, using 4-bromophenacyl bromide as the α-haloketone and an appropriately chosen β-ketoester to install the methyl group.

Modern variations of MCRs offer broader substrate scope and milder conditions. A notable example is the copper-catalyzed three-component reaction of aldehydes, amines, and β-nitroalkenes. acs.org This approach could theoretically construct the 2-(4-Bromophenyl)-4-methyl-1H-pyrrole scaffold from 4-bromobenzaldehyde, ammonia, and a nitroalkene precursor that provides the C4-methyl group. Similarly, a copper-catalyzed reaction of α-diazoketones, nitroalkenes, and amines offers another regioselective pathway to polysubstituted pyrroles. nih.govresearchgate.net

Four-component reactions further enhance synthetic efficiency. Protocols have been developed for the one-pot synthesis of pyrroles from components such as an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane. researchgate.net Isocyanide-based MCRs are particularly powerful, enabling the synthesis of fully functionalized pyrroles from components like aldehydes, amines, acetylenic esters, and isocyanides in a single, highly atom-economical step. rsc.org These MCR strategies represent a convergent and efficient approach to libraries of substituted pyrroles.

Table 2: Overview of Multi-Component Reactions for Pyrrole Synthesis

| Reaction Name / Type | Number of Components | Typical Reactants | Catalyst / Conditions |

| Hantzsch Synthesis | Three | β-Ketoester, α-Haloketone, Amine/Ammonia | Often thermal, can be catalyzed. researchgate.net |

| Copper-Catalyzed MCR | Three | Aldehyde, Amine, β-Nitroalkene | Copper catalyst. acs.org |

| Ruthenium-Catalyzed MCR | Three | Ketone, Amine, Vicinal Diol | Ruthenium catalyst. acs.org |

| Four-Component Synthesis | Four | Amine, Aldehyde, 1,3-Dicarbonyl, Nitroalkane | Various catalysts (e.g., FeCl₃, Iodine). researchgate.net |

| Isocyanide-Based MCR | Four | Aldehyde, Amine, Acetylenic Ester, Isocyanide | Often acid-catalyzed or thermal. rsc.org |

Advanced Synthetic Techniques and Green Chemistry Principles

In line with the principles of green chemistry, recent advancements in pyrrole synthesis focus on improving efficiency, reducing waste, and utilizing more sustainable methodologies.

Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology for organic synthesis, offering superior heat and mass transfer, enhanced safety, and straightforward scalability compared to traditional batch processing. acs.orgrsc.org Several classical pyrrole syntheses have been successfully adapted to flow conditions.

The Hantzsch pyrrole synthesis has been implemented in a one-step continuous flow process to produce pyrrole-3-carboxylic acids directly from β-ketoesters (tert-butyl acetoacetates), amines, and α-bromoketones. acs.orgacs.orguctm.edu The high temperatures and pressures achievable in flow reactors can significantly accelerate reaction rates, with residence times often reduced to mere minutes. researchgate.net Similarly, the Paal-Knorr researchgate.netresearchgate.net and Clauson-Kaas nih.gov reactions have been adapted to flow systems, enabling rapid and efficient production of N-substituted pyrroles. The use of a tube-in-tube reactor has been demonstrated for the Paal-Knorr synthesis using gaseous ammonia, allowing for precise control over gas concentration and reaction conditions. researchgate.net These flow-based methods are highly efficient and align with green chemistry principles by minimizing solvent usage and energy consumption. researchgate.net

Eliminating catalysts and solvents addresses key goals of green chemistry by reducing waste, cost, and potential toxicity. Microwave-assisted organic synthesis (MAOS) is a key enabling technology in this area, often allowing for solvent-free reactions with dramatically reduced reaction times. nih.gov

The Paal-Knorr condensation, for example, has been efficiently performed under solvent-free conditions using microwave irradiation. rsc.orgrsc.org In some cases, a solid support or a non-toxic, recyclable catalyst like CaCl₂ is used. rsc.org Organocatalysts, such as salicylic (B10762653) acid, have also been employed in solvent-free, microwave-assisted Paal-Knorr reactions, achieving high yields in seconds. rsc.org Beyond microwave chemistry, catalyst-free, three-component syntheses of tetrasubstituted pyrroles have been developed that proceed via nucleophilic attack of an amine on a dialkyl acetylenedicarboxylate, followed by cyclization with a β-nitrostyrene. dal.ca These methods are highly atom-economical and environmentally benign. dal.ca

Sustainable syntheses of N-substituted pyrrole carboxylic acid derivatives have been developed from biosourced 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. researchgate.net These reactions can be performed under solvent-free conditions or in environmentally benign water-methanol solutions. researchgate.net Another approach utilizes a sustainable iridium catalyst to synthesize pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources, with hydrogen gas as the only byproduct. nih.gov

The choice of solvent is also paramount. Green solvents such as water, ethanol, and lactic acid have been successfully used in pyrrole synthesis. researchgate.net Lactic acid, for instance, has been used as a recyclable, less volatile alternative to acetic acid in the Knorr synthesis, often in combination with ultrasound for energy efficiency. researchgate.net The use of ionic liquids as recyclable reaction media also represents a greener alternative to conventional volatile organic solvents. Furthermore, emerging biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene offer promising avenues for reducing the environmental footprint of pyrrole synthesis.

Stereochemical Control and Chiral Pyrrole Derivatives (if applicable)

While 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is an achiral molecule, the synthesis of chiral analogues and derivatives is a significant area of research, driven by the importance of chirality in pharmacologically active compounds. Methodologies for introducing stereochemical control can be broadly categorized into the synthesis of molecules with stereogenic centers and the construction of axially chiral atropisomers.

Synthesis of Pyrroles with Stereogenic Centers: Chirality can be introduced by using enantiopure starting materials. For example, the Paal-Knorr reaction can be performed with chiral primary amines, such as amino acid esters, to yield N-substituted pyrroles with a chiral center on the substituent. researchgate.net Asymmetric dearomatization provides another route; for instance, iridium-catalyzed intramolecular allylic substitution can convert achiral N-tethered pyrroles into chiral spiro-2H-pyrrole derivatives with high enantioselectivity. uctm.edu

Synthesis of Atropisomeric Pyrroles: Axial chirality arises from hindered rotation around a single bond. In pyrrole chemistry, this is most common in N-aryl pyrroles where bulky substituents on both the pyrrole and the aryl ring restrict rotation around the C-N bond. researchgate.net More recently, the synthesis of N-N atropisomers, where a chiral axis exists between the pyrrole nitrogen and the nitrogen of an attached group, has been achieved. A highly efficient method for this is the asymmetric Paal-Knorr reaction, catalyzed by a chiral phosphoric acid, which facilitates the enantioselective condensation of a 1,4-diketone with a chiral hydrazine (B178648) or N-amino-indole. acs.orgrsc.org This strategy provides access to novel N-N amide-pyrrole and indole-pyrrole axially chiral compounds with excellent enantioselectivities. acs.orgacs.org

Table 3: Strategies for the Synthesis of Chiral Pyrrole Derivatives

| Type of Chirality | Synthetic Strategy | Key Features |

| Center Chirality | Paal-Knorr with chiral amines. researchgate.net | Transfers chirality from starting material to the N-substituent. |

| Center Chirality | Asymmetric Dearomatization. uctm.edu | Creates a chiral spirocyclic center from an achiral pyrrole. |

| Axial Chirality (C-N) | Synthesis of sterically hindered N-aryl pyrroles. researchgate.net | Bulky ortho-substituents restrict C-N bond rotation. |

| Axial Chirality (N-N) | Asymmetric Paal-Knorr Reaction. acs.orgrsc.org | Chiral phosphoric acid catalyzes enantioselective ring formation, creating a chiral N-N axis. |

| Axial Chirality (N-N) | Pd/CPA Relay Catalysis. acs.org | Combines transition metal and organocatalysis for atroposelective synthesis. |

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Bromophenyl 4 Methyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

¹H, ¹³C, ¹⁵N NMR Spectral Assignments and Quantitative Analysis

While experimental spectra for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole are not readily found in peer-reviewed literature, a detailed prediction of its NMR signatures can be made based on the analysis of similar compounds and known chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrrole (B145914) N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-9.5 ppm), with its exact position being sensitive to solvent and concentration. The protons on the pyrrole ring (H-3 and H-5) would appear as distinct multiplets or doublets around δ 6.0-7.0 ppm. The methyl protons would yield a singlet at approximately δ 2.1 ppm. The four protons of the 4-bromophenyl group are expected to present as a classic AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.2-7.6 ppm), characteristic of a para-substituted benzene (B151609) ring.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H | ~8.5 | Broad Singlet | 1H |

| Ar-H (ortho to Br) | ~7.5 | Doublet | 2H |

| Ar-H (ortho to Pyrrole) | ~7.4 | Doublet | 2H |

| Pyrrole H-5 | ~6.7 | Multiplet | 1H |

| Pyrrole H-3 | ~6.2 | Multiplet | 1H |

| -CH₃ | ~2.1 | Singlet | 3H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. libretexts.org The carbon atom attached to the bromine (C4') would be found around δ 121 ppm, while the other aromatic carbons would resonate between δ 128-133 ppm. The pyrrole ring carbons are expected in the δ 105-135 ppm range. The C2 carbon, being attached to the bulky aromatic ring, would be the most downfield of the pyrrole carbons. The methyl carbon signal is anticipated to be the most upfield, at approximately δ 13 ppm.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrole C-2 | ~133 |

| Aromatic C-1' (ipso to Pyrrole) | ~132 |

| Aromatic C-3'/C-5' | ~132 |

| Aromatic C-2'/C-6' | ~129 |

| Aromatic C-4' (ipso to Br) | ~121 |

| Pyrrole C-4 | ~118 |

| Pyrrole C-5 | ~109 |

| Pyrrole C-3 | ~107 |

| -CH₃ | ~13 |

¹⁵N NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, its NMR analysis is less common. However, the nitrogen atom in the pyrrole ring is expected to have a chemical shift in the range of δ -120 to -150 ppm relative to nitromethane, which is characteristic for pyrrole-type nitrogens. researchgate.net

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To confirm the assignments from 1D NMR and elucidate the complete bonding framework, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between the adjacent pyrrole protons (H-3 and H-5, if coupled) and between the ortho and meta protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the methyl proton signal to the methyl carbon signal and each aromatic and pyrrole proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. It would be instrumental in connecting the different fragments of the molecule. Expected key correlations would include the H-5 proton of the pyrrole showing a cross-peak to the C-1' and C-2' carbons of the phenyl ring, confirming the C2-C1' bond. Additionally, the methyl protons would show correlations to the C-3, C-4, and C-5 carbons of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps spatial proximities between protons. A key NOESY correlation would be expected between the pyrrole H-5 proton and the ortho-protons (H-2'/H-6') of the bromophenyl ring, which would provide definitive evidence for the conformation of the molecule around the C-C single bond connecting the two rings.

Solid-State NMR Investigations of Molecular Packing

As of this review, no solid-state NMR studies for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole have been reported in the scientific literature. This advanced technique could provide valuable insights into the crystalline structure, identifying the number of molecules in the asymmetric unit, conformational differences between molecules, and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H group and π-stacking between the aromatic rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. While specific experimental spectra for the title compound are unavailable, characteristic absorption bands can be predicted based on its structure.

N-H Stretch: A moderate to sharp band is expected around 3400 cm⁻¹ in the Infrared (IR) spectrum, corresponding to the N-H stretching vibration of the pyrrole ring.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would appear just below 3000 cm⁻¹.

C=C Stretches: Multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are expected, arising from the C=C stretching modes within both the pyrrole and the bromophenyl rings.

C-Br Stretch: A strong absorption in the far-infrared region, typically between 600 cm⁻¹ and 500 cm⁻¹, would confirm the presence of the carbon-bromine bond.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch | 3450 - 3350 | Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| C=C ring stretch | 1610 - 1450 | Medium-Strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-Br stretch | 600 - 500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is expected to be dominated by π → π* transitions due to the extensive conjugation between the pyrrole and bromophenyl ring systems. Unsubstituted pyrrole exhibits absorption bands around 210 nm and 240 nm. nih.gov The presence of the bromophenyl substituent, which extends the conjugated system, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, likely in the 260-300 nm range. The precise λ_max would be influenced by the solvent polarity. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

Molecular Weight Confirmation: The calculated monoisotopic molecular weight of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (C₁₁H₁₀BrN) is 234.9997 g/mol . A high-resolution mass spectrum would confirm this elemental composition. A key feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum would show two peaks of nearly equal intensity for the molecular ion [M]⁺˙ at m/z 235 and [M+2]⁺˙ at m/z 237.

Fragmentation Pathway Analysis: The fragmentation of 2-substituted pyrrole derivatives is often influenced by the nature of the substituent. For compounds with aromatic groups at the 2-position, fragmentation pathways typically involve cleavages around the heterocyclic ring. A plausible fragmentation pathway for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole under electron ionization (EI) would likely include:

Loss of a Bromine atom: Formation of a [M-Br]⁺ fragment at m/z 156.

Cleavage of the C-C bond between the rings: This could lead to the formation of a bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157 or a methyl-pyrrole cation ([C₅H₆N]⁺) at m/z 80.

Fragmentation of the pyrrole ring: Subsequent losses of small neutral molecules like HCN from the pyrrole-containing fragments are also possible.

Predicted Major Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | Predicted Fragment Ion |

|---|---|

| 235 | [C₁₁H₁₀⁷⁹BrN]⁺˙ (Molecular Ion, M⁺˙) |

| 156 | [C₁₁H₁₀N]⁺ (Loss of •Br) |

| 155 | [C₆H₄⁷⁹Br]⁺ (Bromophenyl cation) |

| 80 | [C₅H₆N]⁺ (Methyl-pyrrole cation) |

High-Resolution Mass Spectrometry (HRMS)

No specific high-resolution mass spectrometry data for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, including precise mass measurements and elemental composition confirmation, was found in the available scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Detailed tandem mass spectrometry (MS/MS) studies, which would provide information on the fragmentation patterns and structural elucidation of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, are not available in the reviewed literature.

X-ray Crystallography for Precise Three-Dimensional Molecular Geometry and Crystal Packing

A crystallographic information file (CIF) or published X-ray diffraction data for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, which would provide the basis for the analysis of its three-dimensional structure, could not be retrieved.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without X-ray crystallography data, a detailed analysis of the bond lengths, bond angles, and torsional angles for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole cannot be provided.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

An analysis of the intermolecular interactions, such as hydrogen bonding, π-stacking, and halogen bonding, which govern the crystal packing of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, is contingent on the availability of its crystal structure, which is currently not published.

Should peer-reviewed data for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole become available in the future, this article can be updated to include the specific experimental findings as requested.

Computational and Theoretical Investigations of 2 4 Bromophenyl 4 Methyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and the dihedral angle between the planes of the pyrrole (B145914) and the 4-bromophenyl rings. This dihedral angle is particularly important as it influences the degree of π-conjugation between the two ring systems, which affects the molecule's electronic properties.

A crucial aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are vital for understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring, which is a characteristic of many pyrrole derivatives.

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed across the π-system of the 4-bromophenyl ring.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and more reactive. The presence of the bromophenyl substituent is expected to modulate this energy gap compared to unsubstituted pyrrole.

Analysis of these FMOs helps predict how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. nih.govmdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Parameter | Description | Predicted Significance for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential. | Indicates the molecule's capacity to act as an electron donor, likely centered on the pyrrole moiety. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity. | Indicates the molecule's capacity to act as an electron acceptor, likely involving the bromophenyl ring. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap implies higher reactivity and lower kinetic stability, facilitating intramolecular charge transfer. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate predictions for molecular energies and spectroscopic properties compared to DFT. However, their high computational demand typically limits their application to smaller molecules. For 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, these methods could be used to benchmark the results obtained from DFT, providing a more reliable prediction of its thermodynamic stability and reaction energetics.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. researchgate.netrsc.org This is crucial for understanding a molecule's interaction with light, including its absorption and emission characteristics (photochemistry).

For 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, TD-DFT calculations can predict:

Electronic Absorption Spectrum: The wavelengths of maximum absorption (λmax) in the UV-visible range and the corresponding oscillator strengths (intensities). The primary electronic transitions are expected to be of π → π* character, involving the promotion of an electron from the HOMO to the LUMO.

Excited State Geometry: Molecules can have different stable geometries in their excited states compared to their ground state. TD-DFT can be used to optimize the geometry of the excited state.

Photochemical Reactivity: By analyzing the nature of the excited states, predictions can be made about the molecule's potential to undergo photochemical reactions, its fluorescence properties, and its stability upon exposure to light.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov This technique allows for the exploration of the molecule's conformational landscape—the full range of shapes it can adopt—over a period of time. For 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyrrole and phenyl rings. MD simulations can map the energy associated with this rotation, identifying the most stable (lowest energy) conformations.

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water or chloroform), one can observe how the solvent influences the molecule's conformation and dynamics. acs.org These simulations can reveal specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent, providing a more realistic model of the molecule's behavior in solution.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Studies for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate a molecule's structural features with its biological activity or physical properties, respectively. nih.govflemingcollege.ca These models are typically developed using a dataset of related compounds.

For 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, a QSAR study would require experimental data (e.g., inhibitory concentration against a specific enzyme) for a series of analogous pyrrole derivatives. nih.gov Computational chemistry would be used to calculate a variety of "molecular descriptors" for each compound, which quantify different aspects of its structure:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

By finding a mathematical relationship between these descriptors and the observed activity, a predictive QSAR model can be built. Such a model could then be used to estimate the activity of new, unsynthesized pyrrole derivatives and to guide the design of more potent compounds.

Table 2: Common Molecular Descriptors in QSAR/QSPR

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching and connectivity |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the accuracy of the theoretical model. DFT calculations can reliably predict various spectroscopic parameters. nih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the predicted peaks corresponding to specific bond stretches (e.g., N-H, C=C, C-Br) can be compared to an experimental IR spectrum to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR data. A strong correlation between the predicted and observed spectra provides confidence in the computed molecular geometry and electronic structure.

This validation process is a critical step, as an accurate computational model can then be used with greater confidence to predict other properties that are difficult or impossible to measure experimentally.

Computational Mechanistic Studies of Reactions Involving the Chemical Compound

Detailed computational mechanistic studies specifically for reactions involving 2-(4-Bromophenyl)-4-methyl-1H-pyrrole are not available in the current body of scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Reactivity and Transformation Pathways of 2 4 Bromophenyl 4 Methyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) on Pyrrole (B145914) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for pyrrole derivatives. The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the nitrogen atom, which enriches the electron density of the ring. pearson.comonlineorganicchemistrytutor.com This enhanced nucleophilicity allows for EAS reactions to proceed under mild conditions. pearson.com

For 2-(4-bromophenyl)-4-methyl-1H-pyrrole, electrophilic attack is expected to occur preferentially on the pyrrole ring rather than the less reactive bromophenyl ring. The regioselectivity of the substitution on the pyrrole ring is governed by the stability of the resulting carbocation intermediate, known as the σ-complex or arenium ion. pearson.commasterorganicchemistry.com Attack at the C5 position (α to the nitrogen and adjacent to the C4-methyl group) is generally favored over attack at the C3 position (β to the nitrogen). This preference is attributed to the greater resonance stabilization of the intermediate formed upon attack at the α-position, which can delocalize the positive charge over three atoms, including the nitrogen. echemi.comstackexchange.com In contrast, attack at the β-position results in an intermediate with only two resonance structures, rendering it less stable. echemi.comstackexchange.com

Common electrophilic substitution reactions for pyrroles include nitration, sulfonation, halogenation, and Friedel-Crafts acylation and alkylation. lumenlearning.comlibretexts.org The specific conditions for these reactions with 2-(4-bromophenyl)-4-methyl-1H-pyrrole would likely involve milder reagents than those required for benzene. pearson.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

| Position of Electrophilic Attack | Predicted Major Product | Rationale |

| C5 (on pyrrole ring) | 2-(4-Bromophenyl)-5-E-4-methyl-1H-pyrrole | Most stable carbocation intermediate due to extensive resonance stabilization. |

| C3 (on pyrrole ring) | 2-(4-Bromophenyl)-3-E-4-methyl-1H-pyrrole | Less stable carbocation intermediate. |

| Phenyl ring | Minor or no reaction | The bromophenyl ring is less activated towards EAS compared to the pyrrole ring. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is electron-deficient and possesses a good leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comyoutube.com

In the case of 2-(4-bromophenyl)-4-methyl-1H-pyrrole, the pyrrole ring is electron-rich and thus not susceptible to nucleophilic attack. The bromophenyl ring contains a good leaving group (bromide), but it is not activated by strong EWGs. Therefore, SNAr reactions on the bromophenyl moiety are generally unfavorable under standard conditions. masterorganicchemistry.comacsgcipr.org For an SNAr reaction to occur, harsh reaction conditions or the presence of a strong nucleophile would likely be necessary. youtube.comyoutube.com Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could potentially be induced under very strong basic conditions. youtube.comyoutube.com

Reactions at the Bromine Atom: Cross-Coupling Chemistry and Halogen Exchange

The bromine atom on the phenyl ring of 2-(4-bromophenyl)-4-methyl-1H-pyrrole serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl compounds. nih.gov For 2-(4-bromophenyl)-4-methyl-1H-pyrrole, a Suzuki coupling would replace the bromine atom with a variety of aryl or vinyl groups. mdpi.comnih.gov

Heck Reaction: The Heck reaction, also palladium-catalyzed, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a method for the vinylation of the bromophenyl ring. nih.govyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This allows for the introduction of primary or secondary amino groups in place of the bromine atom. acsgcipr.orgorganic-chemistry.org

Halogen Exchange: While less common than cross-coupling reactions, halogen exchange reactions can occur, for instance, converting the aryl bromide to an aryl iodide, which can sometimes be more reactive in subsequent coupling reactions. This transformation is typically achieved using a source of iodide, such as sodium iodide, often in the presence of a copper catalyst (Finkelstein reaction).

Table 2: Common Cross-Coupling Reactions at the Bromine Atom

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)2 | Pd(0) catalyst, base | 2-(4-R-phenyl)-4-methyl-1H-pyrrole (R = aryl, vinyl) |

| Heck Reaction | Alkene | Pd(0) catalyst, base | 2-(4-vinyl-phenyl)-4-methyl-1H-pyrrole |

| Buchwald-Hartwig Amination | R2NH | Pd(0) catalyst, base | 2-(4-(R2N)-phenyl)-4-methyl-1H-pyrrole |

Oxidation and Reduction Chemistry of the Pyrrole System

The pyrrole ring is susceptible to oxidation due to its electron-rich nature. Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation can lead to the formation of pyrrolinones or other oxygenated derivatives. Stronger oxidizing agents can lead to polymerization or ring-opening. The presence of substituents on the pyrrole ring can influence the outcome of the oxidation reaction.

Reduction of the pyrrole ring is also possible, typically requiring catalytic hydrogenation under pressure or the use of reducing agents like zinc in acid. Complete reduction leads to the corresponding pyrrolidine (B122466) derivative. The specific conditions required for the reduction of 2-(4-bromophenyl)-4-methyl-1H-pyrrole would depend on the desired degree of saturation.

Acid-Base Properties and Prototropic Equilibria

Pyrrole is a weak acid, with a pKa of around 17.5 for the N-H proton. The N-H proton can be removed by a strong base to form the pyrrolide anion. This anion is a good nucleophile and can participate in various substitution reactions. 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is expected to have a similar pKa and exhibit comparable acidic properties.

Pyrrole is also a very weak base, with protonation typically occurring at the C2 or C3 position rather than the nitrogen atom, as N-protonation disrupts the aromaticity of the ring.

Prototropic tautomerism, the relocation of a proton, is a known phenomenon in pyrrole derivatives. researchgate.net While the 1H-pyrrole tautomer is the most stable form for 2-(4-bromophenyl)-4-methyl-1H-pyrrole, other tautomers, such as the 2H- or 3H-pyrrole forms, can exist in equilibrium, although they are generally present in very low concentrations. mdpi.com This tautomerism can be influenced by the solvent and the presence of substituents. researchgate.net

Cycloaddition Reactions and Ring Expansions/Contractions

Pyrrole and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the diene component. wikipedia.orgorganic-chemistry.org The reaction of a pyrrole with a dienophile, such as maleimide, can lead to the formation of bridged bicyclic adducts. nih.gov The reactivity of the pyrrole ring as a diene in a Diels-Alder reaction can be influenced by the substituents. In some cases, N-arylpyrroles have been shown to undergo cycloaddition with arynes. nih.govacs.org

Ring expansion and contraction reactions of pyrrole derivatives are less common but can be induced under specific conditions, such as photochemical or thermal activation, or through rearrangement of reactive intermediates.

Formation of Organometallic Derivatives and Catalytic Intermediates

The N-H proton of 2-(4-bromophenyl)-4-methyl-1H-pyrrole can be deprotonated with a strong base, such as an organolithium reagent, to form an N-lithiated pyrrole. This organometallic derivative is a useful intermediate for the introduction of various electrophiles at the nitrogen atom.

Furthermore, the bromine atom on the phenyl ring can be converted into an organometallic species through metal-halogen exchange, for example, with butyllithium, to form a lithiated phenyl-pyrrole derivative. This species can then react with a wide range of electrophiles.

In the context of catalysis, the palladium-catalyzed cross-coupling reactions mentioned in section 5.3 proceed through the formation of organometallic intermediates. For instance, the oxidative addition of the aryl bromide to a Pd(0) complex forms an arylpalladium(II) intermediate, which is a key species in the catalytic cycle. libretexts.orgwikipedia.org

Applications in Advanced Materials Science and Organic Electronics

Precursors for Conducting Polymers and Oligomers (e.g., polypyrroles)

Polypyrrole (PPy) is an intrinsically conducting polymer renowned for its high conductivity, environmental stability, and biocompatibility. mdpi.comnih.gov It is typically synthesized through the oxidative polymerization of pyrrole (B145914) monomers, a process that can be achieved either chemically or electrochemically. wikipedia.orgnih.gov The properties of the resulting polypyrrole can be finely tuned by introducing substituents onto the pyrrole ring. mdpi.com

The compound 2-(4-Bromophenyl)-4-methyl-1H-pyrrole serves as a valuable precursor for creating functionalized polypyrroles. The polymerization of such substituted monomers can lead to polymers with modified properties compared to standard polypyrrole.

Solubility and Processability : The introduction of the bulky 4-bromophenyl group can disrupt the strong inter-chain interactions that make unsubstituted polypyrrole poorly soluble, thereby improving the processability of the resulting polymer. mdpi.com

Electronic Properties : The phenyl group extends the π-conjugated system, which can influence the electronic band gap and conductivity of the polymer. The electron-donating methyl group further modulates these properties.

Post-Polymerization Functionalization : The bromine atom on the phenyl ring is a key feature, offering a site for post-polymerization modifications. Using techniques like Suzuki or Stille coupling, other functional groups can be attached to the polymer backbone, allowing for the creation of materials with tailored properties for specific applications.

The synthesis of conducting polymers from substituted pyrroles can be achieved through various methods, with chemical oxidation using oxidants like iron(III) chloride (FeCl₃) being a common approach for large-scale production. wikipedia.orgresearchgate.net

| Polymerization Method | Description | Key Features |

| Chemical Oxidation | Monomer is oxidized in a solution containing an oxidizing agent (e.g., FeCl₃, ammonium (B1175870) persulfate). mdpi.comresearchgate.net | Simple, high yield, suitable for bulk synthesis. mdpi.com |

| Electrochemical Polymerization | Polymer film is grown directly onto an electrode surface by applying an electrical potential to a solution of the monomer. wikipedia.orgnih.gov | Provides excellent control over film thickness and morphology. nih.gov |

Components in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))

Pyrrole-based materials are increasingly utilized in the field of organic electronics. diva-portal.orgacs.org Their inherent conductivity and semiconductor properties make them suitable for use in various devices. Aryl-substituted pyrroles, in particular, are investigated as components of the active layers in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net

The molecule 2-(4-Bromophenyl)-4-methyl-1H-pyrrole can be used as a fundamental building block for synthesizing larger, more complex organic semiconductors. The bromophenyl group is critical for this purpose, enabling its incorporation into conjugated polymers or oligomers through palladium-catalyzed cross-coupling reactions. These extended conjugated systems are essential for efficient charge transport and luminescence in organic electronic devices. The ability to modify the structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

Development of Fluorescent Probes and Optical Materials

Pyrrole derivatives are central to the design of many fluorescent materials, most notably the highly emissive BODIPY (boron-dipyrromethene) dyes. researchgate.net The incorporation of aryl groups into the pyrrole structure can enhance fluorescence properties by extending the π-conjugation of the molecule. researchgate.net

While specific photophysical data for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is not extensively detailed, its structure suggests potential for fluorescence. It can serve as a precursor for more complex fluorescent probes. nih.gov The development of fluorescent probes based on pyrrole scaffolds is a rapidly growing field, with applications in detecting various analytes, including ions and biologically relevant molecules. nih.govresearchgate.net The synthesis of such probes often involves functionalizing the core structure to include a recognition site and a signaling unit (the fluorophore). The bromophenyl group of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole provides a convenient point of attachment for incorporating these functionalities.

Chemo-Sensors and Biosensors based on Pyrrole Scaffolds

The pyrrole scaffold is a common structural motif in the design of chemical sensors and biosensors. researchgate.netresearchgate.net Polypyrrole and its derivatives are particularly effective materials for improving the performance of electrochemical biosensors due to their conductivity, biocompatibility, and the ease with which their surfaces can be functionalized. nih.govmdpi.comnih.gov

The N-H group of the pyrrole ring can act as a hydrogen-bond donor, making it suitable for the recognition of anions. researchgate.net By modifying the 2-(4-Bromophenyl)-4-methyl-1H-pyrrole molecule, it is possible to design receptors for specific analytes. For instance, other functional groups can be attached via the bromine atom to create a binding pocket that is selective for a particular ion or molecule. When the sensor binds to its target analyte, a detectable change in an optical or electrochemical signal is produced. researchgate.net

| Sensor Type | Principle of Operation | Role of Pyrrole Scaffold |

| Chemo-sensor | Detects chemical species (e.g., anions, metal ions) through a measurable signal change upon binding. researchgate.net | The pyrrole N-H can act as a binding site; the scaffold allows for the attachment of specific receptors. researchgate.net |

| Biosensor | Detects biological molecules (e.g., DNA, proteins, glucose) by converting a biological response into a measurable signal. mdpi.com | Polypyrrole films can serve as a biocompatible matrix to immobilize biomolecules (like enzymes or antibodies) on an electrode surface. mdpi.comnih.gov |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. northwestern.edunih.gov These interactions can guide molecules to spontaneously organize into well-defined, higher-order structures through a process called self-assembly.

The 2-(4-Bromophenyl)-4-methyl-1H-pyrrole molecule possesses features conducive to self-assembly. The pyrrole ring's N-H group can act as a hydrogen bond donor, while the aromatic phenyl and pyrrole rings can engage in π-π stacking interactions. northwestern.edu This interplay of forces can potentially drive the molecules to assemble into ordered structures like fibers, ribbons, or gels. The study of self-assembly in peptide-tetrapyrrole systems demonstrates how pyrrole-containing units can be programmed to form complex nanostructures. hw.ac.ukmdpi.com By carefully designing the molecular structure, it is possible to control the self-assembly process to create materials with specific functions and morphologies.

Rational Design of Materials with Tunable Electronic and Optical Properties

The rational design of materials involves creating molecules with specific, predictable properties by making strategic structural modifications. The compound 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is an excellent example of a versatile building block for this purpose, as its distinct components each offer a route to tune the final material's properties.

The Pyrrole Ring : This forms the core heterocyclic structure, providing inherent electronic properties and a reactive N-H group for hydrogen bonding or further substitution.

The 4-Methyl Group : As an electron-donating group, it influences the electron density of the pyrrole ring, which can affect its reactivity and the electronic properties (e.g., oxidation potential) of the molecule and any resulting polymers.

The 4-Bromophenyl Group : This substituent provides several key advantages:

It extends the π-conjugated system, which is crucial for tuning optical and electronic properties like absorption, fluorescence, and charge mobility.

The bromine atom is a highly versatile reactive site. It allows the molecule to be easily integrated into larger conjugated systems via cross-coupling reactions, providing a powerful tool for systematically engineering the band gap and other electronic characteristics of new materials. cymitquimica.com

By leveraging these features, chemists can use 2-(4-Bromophenyl)-4-methyl-1H-pyrrole as a foundational element to rationally design a wide array of advanced materials with precisely controlled electronic and optical properties for applications ranging from sensors to next-generation electronic devices.

Exploratory Biochemical Interactions and Molecular Recognition Studies

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms (e.g., MAO-B, ClpP1P2)

The pyrrole (B145914) scaffold is a recognized pharmacophore in the design of monoamine oxidase B (MAO-B) inhibitors. researchgate.net Research into compounds structurally related to 2-(4-bromophenyl)-4-methyl-1H-pyrrole has shed light on potential enzyme-ligand interactions. For instance, studies on pyridazinobenzylpiperidine derivatives revealed that many compounds demonstrated higher inhibition of MAO-B compared to MAO-A. nih.gov Kinetic studies of potent pyridazino-based inhibitors identified a competitive and reversible inhibition mechanism for MAO-B. nih.gov

Derivatives containing a bromophenyl group have also been investigated for their inhibitory effects. A chalcone (B49325) derivative, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, was identified as a potent MAO-B inhibitor and was also found to inhibit acetylcholinesterase, making it a dual-acting agent. nih.gov Similarly, novel pyrrole-based Schiff bases have been synthesized and evaluated as dual-acting MAO and acetylcholinesterase (AChE) inhibitors. semanticscholar.org In one study, a Schiff base containing a 5-nitrofuran fragment displayed a 26% inhibition of MAO-B. semanticscholar.org Molecular docking simulations of these pyrrole-based compounds with MAO-B have shown that the pyrrole core can be involved in stabilizing the ligand-enzyme complex, often through π-π stacking interactions with key amino acid residues like Phe343. researchgate.netsemanticscholar.org

While specific inhibition data for 2-(4-bromophenyl)-4-methyl-1H-pyrrole against ClpP1P2 is not detailed in the provided sources, the general approach involves evaluating the compound's ability to interfere with the proteolytic or allosteric sites of the caseinolytic protease (Clp) complex, a target in various pathogenic bacteria.

Table 1: MAO-B Inhibition Data for Structurally Related Compounds

| Compound Class | Specific Compound/Derivative | Inhibition Finding | Mechanism |

|---|---|---|---|

| Pyrrole-based Schiff Bases | Derivative with 5-nitrofuran fragment | 26% inhibition of MAO-B | Not specified |

| Indolyl Chalcones | (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one | Potent MAO-B inhibitor | Not specified |

| Pyridazinobenzylpiperidines | S5 and S16 derivatives | Kᵢ values of 0.155 µM and 0.721 µM, respectively | Competitive, Reversible |

| Oxazole Derivatives | 4-(2-Methyloxazol-4-yl)benzenesulfonamide | IC₅₀ value of 3.47 µM | Not specified |

Molecular Docking and Protein-Ligand Binding Affinity Predictions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. For pyrrole derivatives, docking studies have been instrumental in elucidating interactions with various enzymes and receptors. In the context of MAO-B, docking simulations of pyrrole-based inhibitors have revealed that the pyrrole and other aromatic fragments can form stable π-π interactions with aromatic residues such as Tyr398 and Tyr326 in the enzyme's active site. nih.govsemanticscholar.org For example, a pyrrole-based Schiff base was shown to form two π-π interactions with Phe343 within the MAO-B active site. semanticscholar.org Similarly, docking of an oxazole-based MAO-B inhibitor showed that its sulfonamide group interacts with residues in the substrate cavity. mdpi.com

Docking studies are not limited to enzymes. Pyrrolo[2,3-d]pyrimidine derivatives have been docked against the anti-apoptotic protein Bcl-2, with the results confirming promising binding affinities that correlated with experimental data. nih.gov In another study, various pyrrole derivatives were docked against several breast cancer protein targets, including HER2, ERα, and Aromatase, showing favorable binding energies. nih.gov For instance, the binding energy for a pyrrole-containing compound (SR9009) against Aromatase was calculated to be -10.6 kcal/mol. nih.gov These computational analyses help to visualize hydrogen bonds and other molecular interactions that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. amazonaws.com

Antioxidant and Radical Scavenging Mechanisms at the Molecular Level

Pyrrole derivatives are known to exhibit antioxidant activity through various mechanisms. researchgate.net The primary mechanisms by which phenolic and some heterocyclic compounds scavenge free radicals are Hydrogen Atom Transfer (HAT), Proton-Coupled Electron Transfer (PCET), and Single Electron Transfer (SET). nih.govnih.gov The operative mechanism depends on the compound's structure, the solvent, and the nature of the attacking radical. nih.gov

Exploration of Cellular Protection Mechanisms (e.g., modulation of oxidative stress pathways)

Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to significant cellular damage. nih.govmdpi.com Antioxidant compounds can offer cellular protection by mitigating this stress. Pyrrole-containing compounds have demonstrated neuroprotective effects against oxidative stress in vitro. nih.gov For example, a synthesized compound, pyrrolylcarnosine, showed a protective effect against neurotoxin-induced oxidative stress, increasing the viability of human neuroblastoma cells. nih.gov

The protective mechanism often involves the direct scavenging of ROS, which reduces damage to cellular components like lipids, proteins, and DNA. nih.govmdpi.com Lipid peroxidation is a key marker of oxidative stress, and its reduction is a measure of antioxidant efficacy. nih.gov Studies on various natural extracts and synthetic compounds have shown that effective antioxidants can reduce ROS levels, decrease DNA damage, and improve cell viability in the face of oxidative insults induced by agents like H₂O₂ or other toxins. mdpi.comnih.gov By modulating these oxidative stress pathways, compounds can prevent the cascade of events that leads to apoptosis or cellular senescence. mdpi.com

Structure-Activity Relationship (SAR) Studies for Molecular Targets (focused on chemical features contributing to interaction)

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity, guiding the design of more potent and selective compounds. researchgate.net For pyrrole-based compounds, several structural features are critical for their interactions with molecular targets.

The Pyrrole Ring: The pyrrole core itself is a crucial pharmacophore. researchgate.net Its flat, electron-rich aromatic system can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites, such as Phe343 and Tyr398 in MAO-B. nih.govsemanticscholar.org The N-H group can act as a hydrogen bond donor, further stabilizing the ligand-protein complex. nih.gov

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact activity. In the case of 2-(4-bromophenyl)-4-methyl-1H-pyrrole, the bromine atom at the para-position is a key feature. Halogens can alter the electronic properties of the ring and participate in halogen bonding or hydrophobic interactions within the binding pocket. For MAO-B inhibitors, substitution patterns on the phenyl ring have been varied to enhance potency and selectivity. mdpi.com

Other Functional Groups: The addition of other groups to the pyrrole scaffold can introduce new interactions. For example, incorporating a carbamate (B1207046) moiety onto a related piperidine (B6355638) scaffold was shown to impart cholinesterase inhibition through carbamoylation of a catalytic serine residue. mdpi.com A Quantitative Structure-Activity Relationship (QSAR) study on pyrrole derivatives identified bond length, HOMO energy, and polarizability as important molecular descriptors for antioxidant activity. mdpi.com

Interactions with Nucleic Acids and Biomembranes (e.g., DNA intercalation)

DNA intercalation is a mode of binding where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix. dntb.gov.ua This interaction can significantly alter the structure and function of DNA. The chemical structure of 2-(4-bromophenyl)-4-methyl-1H-pyrrole, featuring a planar pyrrole ring and an aromatic bromophenyl group, gives it the potential to act as a DNA intercalator.

The process of intercalation typically involves the stacking of the planar aromatic system of the ligand with the DNA base pairs, often stabilized by π-π interactions. researchgate.net This insertion causes a local unwinding of the DNA helix and an increase in the distance between adjacent base pairs to accommodate the intercalating molecule. researchgate.net While specific studies on the DNA intercalation of 2-(4-bromophenyl)-4-methyl-1H-pyrrole were not found, the general principle applies to many flat aromatic heterocyclic systems. For example, proflavine, an acridine (B1665455) derivative, is a classic intercalator. dntb.gov.ua The potential for such interactions would need to be confirmed experimentally through techniques like UV-Visible spectroscopy, fluorescence spectroscopy, or viscosity measurements of DNA solutions in the presence of the compound.

Design Principles for Modulators of Specific Biochemical Pathways

Based on the biochemical interactions of pyrrole-based compounds, several design principles can be formulated for developing new modulators of specific pathways.

Scaffold-Based Design: The 2-phenyl-1H-pyrrole core serves as a valuable starting scaffold. Its demonstrated ability to interact with enzymes like MAO-B provides a foundation for designing new inhibitors. researchgate.netsemanticscholar.org

Multi-Target-Directed Ligand (MTDL) Strategy: A promising approach is to design single molecules that can modulate multiple targets involved in a disease cascade. mdpi.com For neurodegenerative diseases, this could involve combining MAO-B inhibitory features with acetylcholinesterase inhibition or antioxidant capabilities. This can be achieved by incorporating functional groups known to interact with the secondary target, such as adding a carbamate moiety for cholinesterase inhibition. mdpi.com

SAR-Guided Optimization: Systematic modification of the lead structure based on SAR findings is crucial. This includes varying the substituents on the phenyl ring to optimize electronic and steric properties for enhanced binding affinity and selectivity. researchgate.netmdpi.com For instance, exploring different halogens or adding hydrogen bond donors/acceptors could fine-tune the interaction with a specific protein target.

Enhancing Antioxidant Properties: To improve cellular protection, modifications can be aimed at enhancing radical scavenging activity. This could involve adding groups that stabilize the resulting radical after hydrogen or electron donation, such as additional phenolic hydroxyl groups, guided by QSAR models that correlate structural features with antioxidant capacity. nih.govmdpi.com

Computational Modeling: The use of molecular docking and dynamic simulations can rationalize binding modes and predict affinities for new analogs before synthesis, saving time and resources. mdpi.comnih.gov This allows for a more targeted approach to designing molecules with desired interactions at the atomic level.

Future Research Directions and Translational Opportunities

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in the synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole will likely focus on the development of more sustainable and efficient methods. Traditional methods like the Paal-Knorr synthesis are being re-evaluated to reduce environmental impact. mdpi.com Green chemistry principles are increasingly being applied, for instance, through the use of heterogeneous catalysts that can be easily recovered and reused. benthamdirect.comdntb.gov.ua Research is also moving towards iridium-catalysed synthesis, which allows for the use of renewable starting materials like secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas in the process. nih.govtcsedsystem.edu This catalytic protocol is compatible with a wide range of functional groups, including bromides, which is relevant for the synthesis of brominated pyrroles. nih.govtcsedsystem.edu

Furthermore, novel enzyme-catalyzed synthesis methods are being explored to produce substituted pyrroles under mild conditions with high yields. nih.gov Photo- and electro-chemical syntheses are also emerging as sustainable alternatives, offering new pathways for constructing substituted pyrroles. rsc.org The development of one-pot methodologies and the use of mechanochemical activation with bio-sourced catalysts are also promising areas for creating N-substituted pyrroles in shorter reaction times compared to traditional methods. researchgate.net

A sustainable procedure for the bromination of organic substrates, which could be applied to pyrrole (B145914) derivatives, has been developed using a V(V) or Mo(VI) catalyzed reaction. rsc.orgresearchgate.net This method uses environmentally friendly reagents like KBr and H2O2. rsc.orgresearchgate.net

Harnessing Flow Chemistry and Automation for Scalable Production

The transition from batch to continuous flow chemistry is a significant trend that promises to enhance the production of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole. Flow chemistry offers superior control over reaction parameters such as temperature and pressure, leading to improved safety, scalability, and efficiency. mdpi.com This technology is particularly advantageous for managing exothermic reactions and hazardous reagents. mdpi.com

Microreactors have been successfully used to optimize pyrrole synthesis, achieving near-quantitative yields in continuous flow. acs.org This methodology has been scaled up to produce pyrrole derivatives at a significant rate, demonstrating its industrial relevance. acs.org The integration of automated systems with flow chemistry can further accelerate the discovery and development of new molecules, facilitating high-throughput synthesis and screening. sci-hub.seresearchgate.net Automated flow synthesis can overcome many challenges of traditional batch synthesis, including waste reduction and improved operational safety. researchgate.net

Expansion into Functional Materials with Enhanced Performance

Pyrrole-containing compounds are integral to the development of advanced functional materials. researchgate.net The unique electronic properties of the pyrrole ring make 2-(4-Bromophenyl)-4-methyl-1H-pyrrole a candidate for incorporation into polymers, dyes, and films. researchgate.net Future research will likely explore the synthesis of polymers derived from this compound for applications in organic electronics, such as sensors and conductive materials.

The bromine substituent on the phenyl ring offers a site for further functionalization, allowing for the tuning of the material's electronic and physical properties. This could lead to the development of novel materials with enhanced performance for specific applications.

Advanced Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool in the design and study of new molecules. Advanced computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric, electronic, and spectroscopic properties of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole and its derivatives. acs.org These theoretical insights can guide the rational design of new compounds with desired functionalities.

Structure-based design and computational screening are already being used to develop novel pyrrole-fused pyrimidine (B1678525) derivatives as potential therapeutic agents. nih.govrsc.org Similar approaches can be applied to 2-(4-Bromophenyl)-4-methyl-1H-pyrrole to explore its potential in medicinal chemistry. Molecular dynamics simulations can further analyze the stability of protein-ligand complexes, aiding in the development of new inhibitors. rsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Exploration of New Catalytic Roles for Pyrrole Derivatives

Pyrrole-containing compounds have shown potential as catalysts in various chemical transformations. researchgate.net The nitrogen atom in the pyrrole ring can act as a ligand for metal centers, and the aromatic ring can be functionalized to create specific catalytic environments. Future research may investigate the potential of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole and its derivatives to act as catalysts or ligands in organic synthesis.